1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
CAS No.:
Cat. No.: VC0532217
Molecular Formula: C23H32O7
Molecular Weight: 420.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32O7 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | (E)-2-hydroxy-9,11-dimethyl-12-phenyldodec-9-ene-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C23H32O7/c1-16(13-17(2)14-18-10-6-4-7-11-18)9-5-3-8-12-19(21(26)27)23(30,22(28)29)15-20(24)25/h4,6-7,10-11,13,17,19,30H,3,5,8-9,12,14-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/b16-13+ |
| Standard InChI Key | NLNJIEVMUWDLAZ-DTQAZKPQSA-N |
| Isomeric SMILES | CC(CC1=CC=CC=C1)/C=C(\C)/CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| SMILES | CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Canonical SMILES | CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Appearance | Solid powder |
Introduction
1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid, also known by its synonyms such as L-731120 and CHEMBL78491, is a synthetic organic compound. It belongs to a broader class of compounds related to citric acid derivatives, specifically within the alkyl citrate family, which exhibits diverse biological activities .
Biological Activity
1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid is known for its potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of cholesterol. This biological activity suggests potential applications in lipid metabolism and cardiovascular health research.
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps and requires precise conditions, including the use of an inert atmosphere and anhydrous solvents. It can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, which can modify its functional groups.
Common Reagents and Conditions
-
Solvents: Tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), methanol, triethylamine, acetonitrile, diisopropylamine, hexamethylphosphoramide (HMPA), N,N-dimethylformamide (DMF).
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Reaction Types: Oxidation, reduction, substitution.
Comparison with Related Compounds
While 1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid is distinct due to its specific biological activity, other tricarboxylic acids like propane-1,2,3-tricarboxylic acid (tricarballylic acid) are known for their role in inhibiting enzymes such as aconitase in the Krebs cycle .
Comparison Table
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid | C23H32O7 | Inhibits squalene synthase |
| Propane-1,2,3-tricarboxylic acid | C6H8O6 | Inhibits aconitase |
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